molecular formula C6H5ClN4O2 B13472306 [1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride

[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride

Cat. No.: B13472306
M. Wt: 200.58 g/mol
InChI Key: QHNVKEIGTIHHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]diazino[5,4-d]pyrimidine-2,4-diol hydrochloride typically involves the formation of the diazino-pyrimidine core followed by functionalization at specific positions. The reaction conditions often include the use of various reagents and catalysts to achieve the desired substitutions and modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted diazino-pyrimidines .

Scientific Research Applications

[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,3]diazino[5,4-d]pyrimidine-2,4-diol hydrochloride involves its binding to the tyrosine kinase domain of HER2. This binding inhibits the activity of HER2, which is often overexpressed in certain types of cancer. By inhibiting HER2, the compound can reduce the proliferation of cancer cells and potentially lead to tumor regression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride is unique due to its specific binding to the HER2 tyrosine kinase domain and its potential for high selectivity and efficacy in cancer treatment. Its derivatives may offer additional advantages in terms of pharmacokinetics and pharmacodynamics .

Properties

Molecular Formula

C6H5ClN4O2

Molecular Weight

200.58 g/mol

IUPAC Name

5H-pyrimido[5,4-d]pyrimidine-6,8-dione;hydrochloride

InChI

InChI=1S/C6H4N4O2.ClH/c11-5-4-3(1-7-2-8-4)9-6(12)10-5;/h1-2H,(H2,9,10,11,12);1H

InChI Key

QHNVKEIGTIHHPY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=O)NC(=O)N2.Cl

Origin of Product

United States

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